N-cyclopentyl-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-((3-morpholinopyrazin-2-yl)oxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a morpholinopyrazine moiety, and a benzamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-((3-morpholinopyrazin-2-yl)oxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzamide with 3-morpholinopyrazine in the presence of a suitable base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-cyclopentyl-4-((3-morpholinopyrazin-2-yl)oxy)benzamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-((3-morpholinopyrazin-2-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-cyclopentyl-4-((3-morpholinopyrazin-2-yl)oxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-((3-morpholinopyrazin-2-yl)oxy)benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide
- N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide
Uniqueness
N-cyclopentyl-4-((3-morpholinopyrazin-2-yl)oxy)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholinopyrazine moiety, in particular, is not commonly found in similar compounds, making it a valuable subject for further research.
Properties
Molecular Formula |
C20H24N4O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-cyclopentyl-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
InChI |
InChI=1S/C20H24N4O3/c25-19(23-16-3-1-2-4-16)15-5-7-17(8-6-15)27-20-18(21-9-10-22-20)24-11-13-26-14-12-24/h5-10,16H,1-4,11-14H2,(H,23,25) |
InChI Key |
YNUVOBIBIFOHLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.